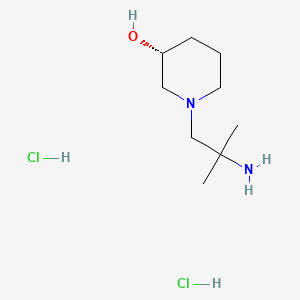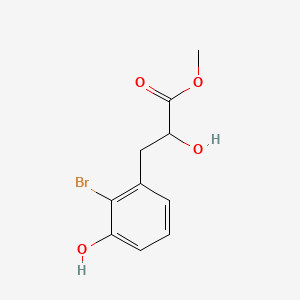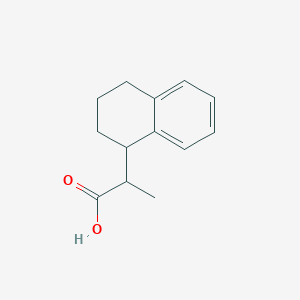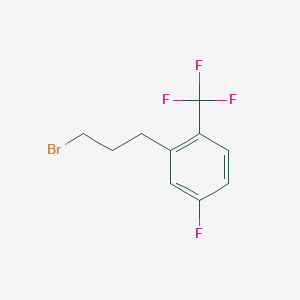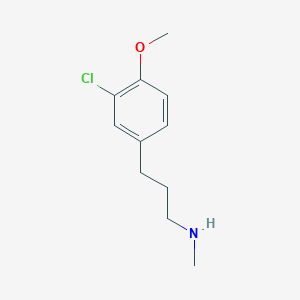
3-Chloro-4-methoxy-N-methylbenzenepropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methoxy-N-methylbenzenepropanamine is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxy, and N-methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-N-methylbenzenepropanamine typically involves multiple steps. One common method starts with the chlorination of 4-methoxybenzene to introduce the chlorine atom at the 3-position. This is followed by the introduction of the N-methyl group through a methylation reaction. The final step involves the formation of the propanamine side chain through a series of reactions, including amination and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes, followed by purification steps to ensure the compound’s purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-N-methylbenzenepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
3-Chloro-4-methoxy-N-methylbenzenepropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-N-methylbenzenepropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzaldehyde
- 3-Chloro-4-methylbenzenesulfonic acid
- 3-Chloro-4-methoxy-N-(4-methylphenyl)benzamide
Uniqueness
3-Chloro-4-methoxy-N-methylbenzenepropanamine is unique due to its specific substitution pattern and the presence of the N-methyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
288083-72-7 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c1-13-7-3-4-9-5-6-11(14-2)10(12)8-9/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
CGHQYYCDSAOHAG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)
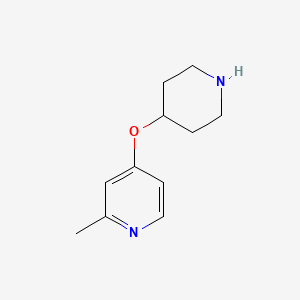
amine](/img/structure/B13594379.png)
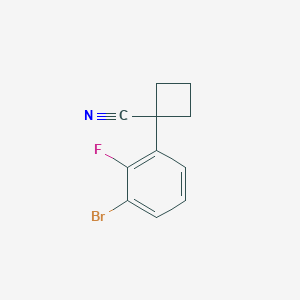
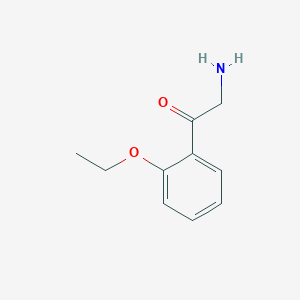
![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)
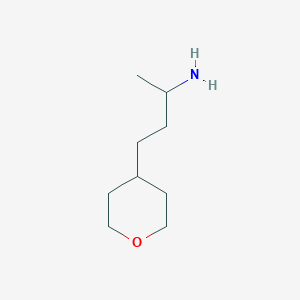
![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)
![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)
